1-Bromo-3-fluoro-2-iodo-4-methoxybenzene
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Description
1-Bromo-3-fluoro-2-iodo-4-methoxybenzene is a chemical compound with the molecular formula C7H5BrFIO . It is a derivative of benzene, which is a cyclic hydrocarbon with a continuous pi bond .
Synthesis Analysis
The synthesis of such compounds typically involves reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . The presence of electron-withdrawing groups (such as nitro) ortho and para to the halogen can substantially enhance the rate of substitution .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Benzene derivatives like this compound can undergo electrophilic aromatic substitution because aromaticity is maintained . Nucleophilic reactions of benzene derivatives typically involve an initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .Mechanism of Action
The mechanism of action for reactions involving 1-Bromo-3-fluoro-2-iodo-4-methoxybenzene typically involves a two-step process. The first step is slow or rate-determining, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Properties
IUPAC Name |
1-bromo-3-fluoro-2-iodo-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLJESPLSBIUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.92 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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